7-Methoxyfuro[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyfuro[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyfuro[2,3-d]pyridazine typically involves cyclization reactions. One common method is the [3 + n] cycloaddition reaction, where a three-atom component system reacts with a multiple bond dipolarophile to form the heterocyclic ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyfuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the methoxy and furo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
7-Methoxyfuro[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-Methoxyfuro[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Furo[2,3-d]pyridazine: A similar compound without the methoxy group, used in various chemical and biological studies
Uniqueness
The combination of these groups with the pyridazine ring provides a versatile scaffold for designing new compounds with desired properties .
Properties
CAS No. |
14757-88-1 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
7-methoxyfuro[2,3-d]pyridazine |
InChI |
InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)4-8-9-7/h2-4H,1H3 |
InChI Key |
BTOARORKRABTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=N1)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.